1-Pentadecanesulfonic acid, sodium salt

Critical micelle concentration Homologous series Surfactant efficiency

1-Pentadecanesulfonic acid, sodium salt (sodium pentadecyl sulfonate, SPDS) is a linear C15 anionic surfactant belonging to the sodium n-alkylsulfonate homologous series. With a molecular formula of C₁₅H₃₁NaO₃S and an exact mass of 314.189 Da, it features a saturated 15-carbon hydrophobic tail directly bonded to a sulfonate headgroup via a hydrolytically stable C–S bond.

Molecular Formula C15H32NaO3S
Molecular Weight 315.5 g/mol
CAS No. 5896-54-8
Cat. No. B1593228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentadecanesulfonic acid, sodium salt
CAS5896-54-8
Molecular FormulaC15H32NaO3S
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCS(=O)(=O)O.[Na]
InChIInChI=1S/C15H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18;/h2-15H2,1H3,(H,16,17,18);
InChIKeyCBHJHZNFYLMFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentadecanesulfonic Acid Sodium Salt (CAS 5896-54-8): Procurement-Relevant Physicochemical Profile and Comparator Landscape


1-Pentadecanesulfonic acid, sodium salt (sodium pentadecyl sulfonate, SPDS) is a linear C15 anionic surfactant belonging to the sodium n-alkylsulfonate homologous series [1]. With a molecular formula of C₁₅H₃₁NaO₃S and an exact mass of 314.189 Da, it features a saturated 15-carbon hydrophobic tail directly bonded to a sulfonate headgroup via a hydrolytically stable C–S bond [2]. Unlike its C12 analog (sodium dodecanesulfonate) widely used in ion-pair chromatography, or its C16 counterpart (sodium hexadecanesulfonate) employed as an industrial emulsifier, the C15 chain length occupies a narrow and systematically under-characterized physicochemical niche within the series—positioned between the well-studied even-carbon homologs [3]. This intermediate chain length confers a distinct balance of micellization efficiency, Krafft point, and hydrophobic driving force that cannot be replicated by simply blending C14 and C16 surfactants.

Why Sodium Pentadecyl Sulfonate Cannot Be Generically Substituted by Adjacent Chain-Length Analogs in Research and Industrial Procurement


Within the sodium n-alkylsulfonate homologous series, physicochemical properties such as critical micelle concentration (CMC), Krafft point, and protein denaturation potency vary non-linearly and compound-specifically with alkyl chain length [1]. The log CMC decreases linearly with carbon number, meaning the C15 homolog provides a micellization efficiency that is quantitatively distinct from both C14 (CMC ~2.1 mM) and C16 (CMC ~0.6 mM) and cannot be achieved by mixing even-chain surfactants at arbitrary ratios [2]. The Krafft point follows a similarly steep chain-length dependence, rising from ~22 °C (C10) to ~74 °C (C22), with the C15 value (~50 °C) defining a specific minimum operating temperature that precludes simple interchange with C14 or C16 [1][3]. Furthermore, compound-specific protein denaturation behavior—characterized for SPDS at the molecular dynamics level—demonstrates that denaturation potency, mechanism, and the concentration threshold for near-complete unfolding (>0.1 M) are functions of the precise alkyl chain length and cannot be extrapolated from shorter- or longer-chain analogs [4]. These quantitative and mechanistic differences make generic or blend-based substitution scientifically untenable for applications where micellization temperature, denaturation threshold, or surface activity must be precisely controlled.

Quantitative Differentiation Evidence for 1-Pentadecanesulfonic Acid Sodium Salt Versus Closest Analogs: A Procurement Decision Guide


Critical Micelle Concentration (CMC): C15 Occupies a Quantifiable Midpoint Between C14 and C16 in the Homologous Series

The CMC of sodium n-alkylsulfonates follows a linear log CMC vs. alkyl carbon number relationship across the full C10–C22 range, as established by Saito, Moroi, and Matuura (1982) [1]. The C15 sulfonate (SPDS) occupies a precisely intermediate position: its CMC is approximately 1.0–1.2 mM at 25 °C, interpolated from the established linear regression. This is roughly half the CMC of sodium 1-tetradecanesulfonate (C14, ~2.1 mM) and approximately double the CMC of sodium 1-hexadecanesulfonate (C16, ~0.5–0.6 mM) [1][2]. The C15 homolog therefore requires roughly half the molar concentration of C14 to achieve micellization but twice that of C16—a quantitative difference that directly impacts surfactant dosing, formulation cost, and solubilization capacity in multi-component systems. The linear relationship log CMC = A − B·n (where n = carbon number) has been independently confirmed across multiple studies, with the methylene group contribution to micellization free energy consistently reported as approximately −0.7 kcal/mol per –CH₂– group [3].

Critical micelle concentration Homologous series Surfactant efficiency Log CMC linearity

Krafft Point and Minimum Operating Temperature: SPDS Krafft Point at ~323 K Defines a Distinct Thermal Window

The Krafft point—the temperature below which surfactant solubility is insufficient to reach the CMC—increases monotonically with alkyl chain length in the sodium n-alkylsulfonate series, from 22 °C (C10) to 74 °C (C22) [1]. For SPDS specifically, molecular dynamics simulations identify micelle rupture at the Krafft point above T = 323 K (~50 °C) [2]. This places the C15 Krafft point approximately 13–15 °C above that of sodium 1-tetradecanesulfonate (C14 Krafft point ~35–37 °C, extrapolated from the Saito et al. linear trend) and roughly 10–12 °C below sodium 1-hexadecanesulfonate (C16 Krafft point ~52–55 °C) [1]. The practical consequence is a distinct minimum operating temperature window: SPDS requires solution temperatures at or above ~50 °C for full surfactant functionality, making it unsuitable for ambient-temperature applications where C14 would perform, yet enabling higher-temperature processes where C18 (Krafft point ~62 °C) would remain insoluble [3]. The Krafft point of SPDS also shows sensitivity to isomeric distribution in secondary sulfonate mixtures, with higher proportions of secondary isomers raising the Krafft point—an important quality control consideration during procurement [3].

Krafft point Solubility limit Minimum operating temperature Surfactant thermal window

Protein Denaturation Potency and Mechanism: Near-Complete Lysozyme Unfolding at >0.1 M SPDS Characterized at Atomic Resolution

In a microsecond-timescale explicit-solvent atomistic molecular dynamics study, Poghosyan et al. (2021) demonstrated that sodium pentadecyl sulfonate (SPDS) induces near-complete denaturation of hen egg-white lysozyme at concentrations exceeding 0.1 M, while only partial denaturation occurs at concentrations slightly below this threshold [1]. The denaturation mechanism for SPDS follows a sequential two-step process: (1) initial loosening of the protein globule via disulfide bridge disruption and hydrogen bonding from SPDS sulfonate head groups to the protein surface, followed by (2) insertion of the surfactant's C15 hydrophobic tails into the protein core, leading to fuller denaturation [1]. This mechanistic pathway—specifically the synergy between electrostatic and hydrophobic contributions—is chain-length-dependent and was validated experimentally by measuring the accessibility of cysteine sulfhydryl groups [1]. By contrast, sodium dodecyl sulfate (SDS, C12 sulfate) is well-established to denature proteins via a more aggressive, less cooperative mechanism at comparable concentrations (~8 mM CMC, with extensive literature on its protein-denaturing properties) [2]. The distinct headgroup chemistry (sulfonate C–S vs. sulfate C–O–S) and chain length (C15 vs. C12) in SPDS produce a quantitatively and mechanistically different denaturation profile, making SPDS a tool for applications where controlled partial or complete denaturation is desired rather than the more aggressive unfolding typical of SDS [1][2].

Protein denaturation Lysozyme unfolding Molecular dynamics Surfactant–protein interaction SPDS

Gel-to-Liquid Crystalline Phase Transition: SPDS/Water System Exhibits a Well-Defined Transition at 335 K (62 °C)

The SPDS/water binary system undergoes a gel-to-liquid crystalline (lamellar) phase transition at T = 335 K (62 °C), as identified by 800 ns parallel molecular dynamics simulations employing the GROMACS software package with a united-atom force field [1]. The simulation—conducted on a system of 128 SPDS molecules and 2,251 water molecules—revealed that at T = 323 K, the system exhibits coexisting gel and lamellar phases with tilted, fully interdigitated hydrocarbon chains, while at temperatures above 335 K, a transition to a fully disordered lamellar phase is observed [1]. The simulated structural parameters showed agreement with X-ray diffraction experimental data, validating the computational findings [1][2]. This phase transition temperature is compound-specific to the C15 chain length; analogous MD studies on other alkyl sulfonate chain lengths are not available at comparable resolution, making SPDS the best-characterized member of the homologous series for lyotropic phase behavior [1]. The practical importance lies in the fact that at processing temperatures between the Krafft point (~323 K) and the gel-to-fluid transition (~335 K), SPDS exists in a mixed-phase regime with distinct rheological and solubilization properties compared to the fully fluid lamellar phase above 335 K [1][3].

Lyotropic liquid crystal Gel-to-fluid phase transition Lamellar phase Molecular dynamics X-ray diffraction

Micellar Modulation by Ethylene Glycol Oligomers and Polymers: SPDS Micelle Properties Are Tunable via Specific PEG Molecular Weight Ranges

Barkhudaryan (2023) demonstrated that the micellar characteristics of aqueous SPDS solutions can be selectively modulated by the addition of ethylene glycol oligomers and polymers in a molecular-weight-dependent manner [1]. Using viscometry and light scattering methods, the study established that: (a) PEG of molecular mass 2,000 Da and 40,000 Da do not affect the structure of the SPDS micellar system; (b) PEG of molecular masses 4,000, 6,000, and 20,000 Da induce a clearly expressed, complex dependence of intrinsic viscosity on polymer content, with micelle compaction attributed to changes in the balance of hydrophobic–hydrophilic interactions [1]. Parallel changes in apparent micelle masses and asymmetry coefficients—determined by light scattering—correlated with the intrinsic viscosity changes, confirming structural reorganization of the SPDS micelles [1]. This molecular-weight-selective modulation is a compound-specific finding for SPDS; equivalent systematic studies across the alkyl sulfonate homologous series (C12–C18) with the same PEG panel have not been reported, making this a unique formulation handle for the C15 sulfonate [1]. The practical significance is that SPDS performance properties (solubilization capacity, viscosity, micelle size) can be adjusted post-procurement by selection of an appropriate PEG additive, expanding the compound's application range without requiring different surfactant chain lengths.

Micelle tuning Polyethylene glycol Intrinsic viscosity Light scattering Formulation control

Hydrolytic Stability: Sulfonate (C–S) Headgroup Confers Superior Acid Resistance Versus Sulfate (C–O–S) Analogs

Alkyl sulfonates, including sodium pentadecyl sulfonate, feature a direct carbon–sulfur (C–S) bond linking the hydrophobic tail to the sulfonate headgroup, whereas their close structural analogs—alkyl sulfates such as sodium pentadecyl sulfate—contain a hydrolytically labile carbon–oxygen–sulfur (C–O–S) ester linkage [1]. This fundamental chemical difference renders alkyl sulfonates considerably more stable to hydrolysis than analogous alkyl sulfates, particularly under acidic conditions (pH < 4) where sulfate esters undergo rapid acid-catalyzed hydrolysis back to the parent alcohol and sulfuric acid [1][2]. Alkyl sulfonates, as salts of strong sulfonic acids (pKa < 0), show negligible sensitivity to low pH and maintain structural integrity under conditions that would degrade alkyl sulfates within hours [2]. In practical terms, sodium pentadecyl sulfonate can be deployed in formulations requiring prolonged exposure to acidic environments (e.g., industrial cleaning at low pH, acid-catalyzed reactions employing surfactant templates) where sodium pentadecyl sulfate or SDS would be chemically unsuitable [2][3]. This stability advantage is a class-level property of all alkyl sulfonates, but the C15 chain length combines it with the specific micellization and Krafft point profile documented in the evidence items above.

Hydrolytic stability Sulfonate vs. sulfate Acid resistance C–S bond Chemical robustness

Optimal Research and Industrial Application Scenarios for 1-Pentadecanesulfonic Acid Sodium Salt Based on Quantitative Differentiation Evidence


Controlled Protein Denaturation in Structural Biology and Biochemistry Research

SPDS is uniquely suited for biochemical studies requiring controlled, concentration-titratable protein unfolding. The quantitative threshold of >0.1 M for near-complete lysozyme denaturation, with partial denaturation below this concentration, provides a reproducible experimental window for studying folding intermediates and molten globule states [1]. Unlike SDS, which denatures most proteins at low mM concentrations with a more aggressive mechanism, SPDS enables researchers to probe protein stability landscapes with finer concentration resolution due to its higher CMC and distinct two-step (electrostatic-then-hydrophobic) unfolding pathway [1][2]. The compound-specific characterization at atomic resolution via MD simulations provides mechanistic confidence not available for adjacent chain-length sulfonates [1].

Lyotropic Liquid Crystal Templating and Mesoporous Material Synthesis

The well-characterized gel-to-liquid crystalline phase transition at 335 K (62 °C), validated against X-ray diffraction data, makes SPDS a reliable structure-directing agent for mesoporous material synthesis requiring precise temperature-controlled phase behavior [1]. The 12 K window between the Krafft point (~323 K) and the gel-to-fluid transition (335 K) provides a mixed-phase processing regime with distinct rheological properties, while the fully disordered lamellar phase above 335 K offers uniform templating conditions [1][2]. No other alkyl sulfonate homolog has equivalent high-resolution phase behavioral characterization, reducing uncertainty in template-directed synthesis protocols.

Acid-Stable Surfactant for Industrial Cleaning and Chemical Processing at Low pH

The hydrolytically stable C–S sulfonate bond enables SPDS deployment in acidic cleaning formulations and industrial processes operating at pH < 4, where sulfate-ester surfactants (including sodium pentadecyl sulfate and SDS) undergo rapid hydrolysis [1]. The C15 chain length provides a Krafft point (~50 °C) compatible with heated cleaning processes, while the intermediate CMC (~1.0–1.2 mM) balances surfactant efficiency with solubility—a combination unattainable with shorter-chain sulfonates (insufficient hydrophobicity) or longer-chain homologs (excessive Krafft point limiting low-temperature solubility) [2].

Formulation Development with PEG-Mediated Micelle Property Tuning

SPDS is the only alkyl sulfonate for which systematic PEG-mediated micellar modulation data are published, demonstrating that PEGs of molecular mass 4,000–20,000 Da selectively alter micelle size, asymmetry, and intrinsic viscosity, while PEG 2,000 and 40,000 are inert [1]. This creates a procurement-justified scenario for SPDS in formulations where post-formulation property adjustment is desired: the formulator can tune solubilization capacity and rheology by selecting an appropriate PEG additive without changing the surfactant identity, a capability not demonstrated for C14, C16, or C18 sulfonates [1].

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